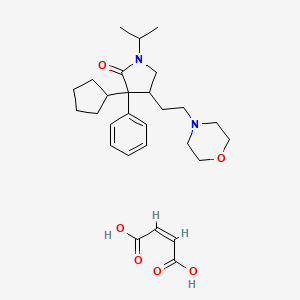
1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a pyridine-4-carboxylic acid hydrazide with a benzyl-substituted acyl chloride under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains .
Comparación Con Compuestos Similares
1,3,4-Oxadiazole Derivatives: Compounds such as 1-(2-phenyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine Derivatives: Compounds like 2-(4-pyridyl)-1,3,4-oxadiazole exhibit similar electronic properties but may have different reactivity and applications.
Uniqueness: 1-(2,2-Dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone is unique due to the presence of both benzyl and pyridine substituents, which enhance its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
573944-94-2 |
|---|---|
Fórmula molecular |
C23H21N3O2 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-(2,2-dibenzyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C23H21N3O2/c1-18(27)26-23(16-19-8-4-2-5-9-19,17-20-10-6-3-7-11-20)28-22(25-26)21-12-14-24-15-13-21/h2-15H,16-17H2,1H3 |
Clave InChI |
ALPZHLKDTMZRRD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(OC(=N1)C2=CC=NC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Solubilidad |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



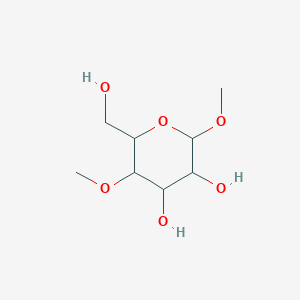
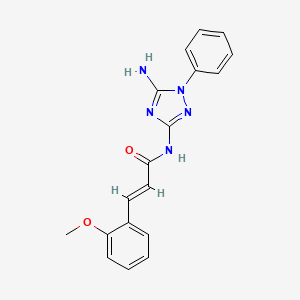

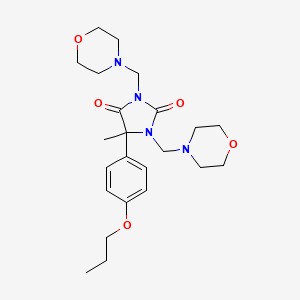
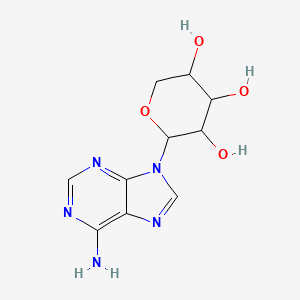

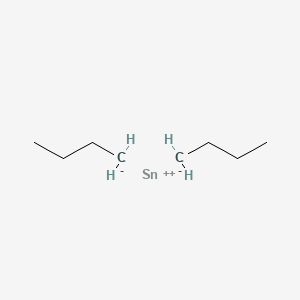
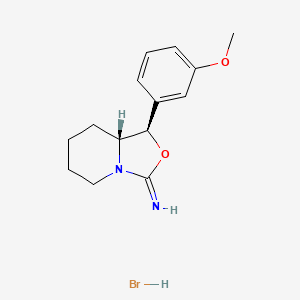

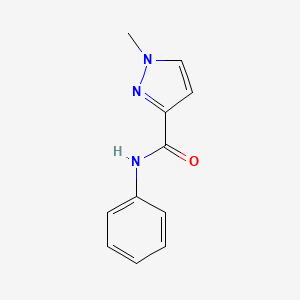
![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)
